molecular formula C14H15NO6 B3282447 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid CAS No. 75001-09-1

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid

Cat. No.: B3282447
CAS No.: 75001-09-1
M. Wt: 293.27 g/mol
InChI Key: AGGILFWPOHHPKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid typically involves the reaction of phthalimide with ethylene glycol and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate is commonly used in the synthesis of this compound.

    Acids: Hydrochloric acid can be used for hydrolysis reactions.

Major Products

Scientific Research Applications

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially modifying their activity. The ethoxyethoxy acetic acid moiety can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is unique due to its specific combination of the phthalimide group and the ethoxyethoxy acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c16-12(17)9-21-8-7-20-6-5-15-13(18)10-3-1-2-4-11(10)14(15)19/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGILFWPOHHPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147231
Record name 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-09-1
Record name 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75001-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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